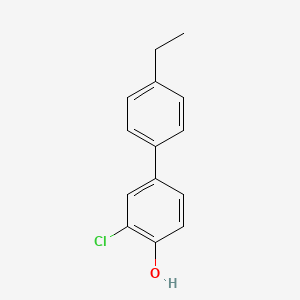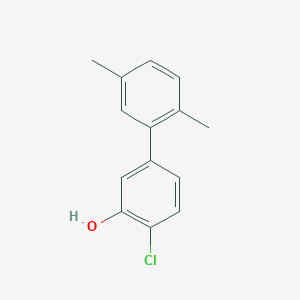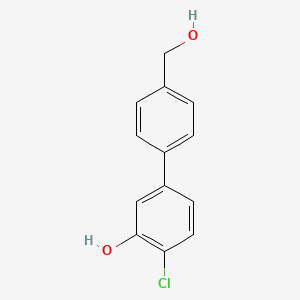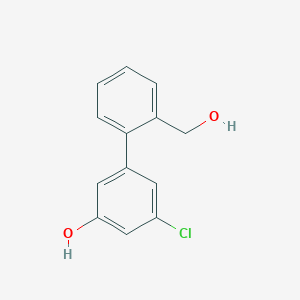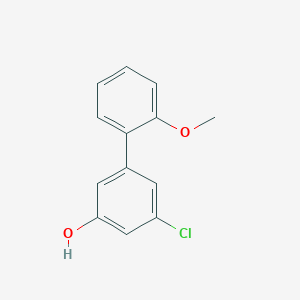
3-Chloro-5-(3-methoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(3-methoxyphenyl)phenol, 95% (also known as 3-chloro-5-methoxybenzene-1-ol) is an aromatic phenol compound with an aromatic ring of three carbon atoms, a chlorine atom and a methoxy group. It is a white crystalline solid with a melting point of 68-72°C. 3-Chloro-5-(3-methoxyphenyl)phenol, 95% is used in a variety of scientific and industrial applications, including the synthesis of pharmaceuticals, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% is not well understood. However, it is known that the phenol group of the compound can form hydrogen bonds with other molecules, allowing it to interact with other molecules in the environment. This interaction can lead to a variety of effects, including changes in the structure of the molecule and its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% are not well understood. However, some studies suggest that the compound may have potential therapeutic applications in the treatment of certain diseases, including cancer. In addition, the compound has been studied for its ability to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-5-(3-methoxyphenyl)phenol, 95% in laboratory experiments include its relatively low cost, ease of use, and high purity. In addition, the compound is stable in aqueous solutions and can be used in a wide range of temperatures and pH ranges. However, the compound is volatile and can be toxic if inhaled or ingested, so it should be handled with caution.
Orientations Futures
The future of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% in scientific research is promising. Further research is needed to determine the compound’s potential therapeutic applications, as well as its potential toxicity. In addition, the compound could be used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. Finally, the compound could be used as a reagent in organic synthesis, as a starting material for the synthesis of a variety of compounds, and as an intermediate in the production of other phenolic compounds.
Méthodes De Synthèse
The synthesis of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% can be achieved by several different methods. The most commonly used method is the reaction of p-chlorotoluene with sodium methoxide in aqueous methanol. This reaction produces the desired phenol in a 95% pure form. Another method involves the reaction of p-chlorotoluene with potassium hydroxide in aqueous ethanol, followed by the addition of sodium methoxide. This method produces a 98% pure form of the desired phenol.
Applications De Recherche Scientifique
3-Chloro-5-(3-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent in organic synthesis, as a starting material for the synthesis of a variety of compounds, and as an intermediate in the production of other phenolic compounds. In addition, 3-Chloro-5-(3-methoxyphenyl)phenol, 95% has been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, indoles, and pyridines.
Propriétés
IUPAC Name |
3-chloro-5-(3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTFRSHIEJNYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685886 |
Source


|
| Record name | 5-Chloro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-methoxyphenyl)phenol | |
CAS RN |
1261928-37-3 |
Source


|
| Record name | 5-Chloro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


